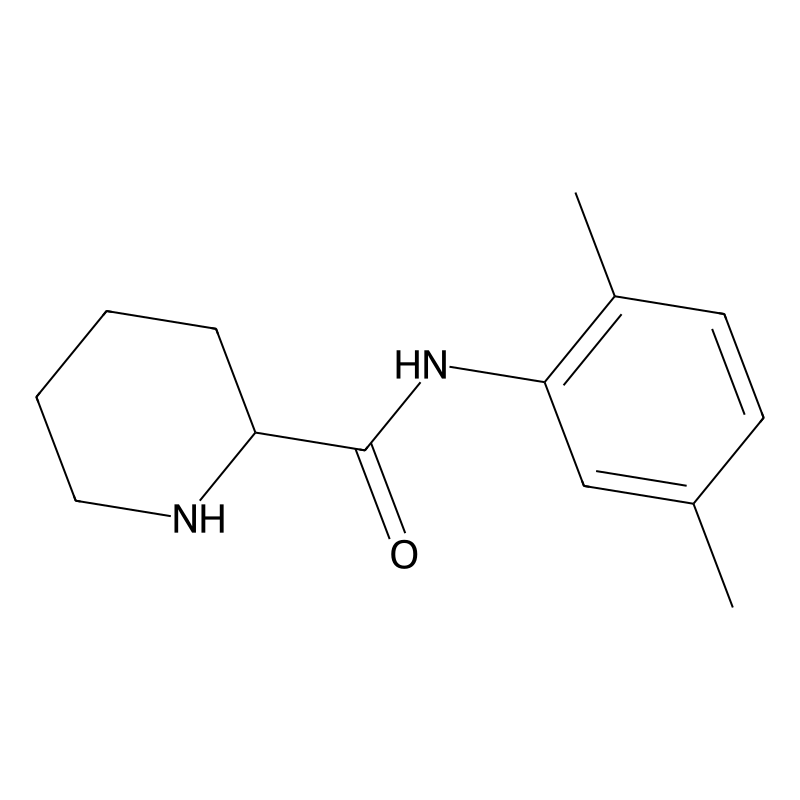

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. The compound features a dimethylphenyl group, contributing to its unique properties and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 232.32 g/mol. This compound is often explored in pharmaceutical contexts due to its structural similarities to anesthetics like bupivacaine and ropivacaine, making it an important subject for research in medicinal chemistry.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.

- Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

- Acylation: The amino group can react with acyl chlorides or anhydrides to form more complex derivatives.

These reactions are essential for synthesizing analogs and derivatives that may exhibit different biological activities.

Research indicates that N-(2,5-dimethylphenyl)piperidine-2-carboxamide may exhibit analgesic and anti-inflammatory properties. Its structural similarity to known anesthetics suggests potential efficacy in pain management. Studies have shown that compounds with similar structures can interact with sodium channels, which play a crucial role in pain signaling pathways.

The synthesis of N-(2,5-dimethylphenyl)piperidine-2-carboxamide typically involves:

- Formation of the Piperidine Ring: Starting from appropriate precursors such as 2-piperidinone.

- Substitution Reaction: Reacting the piperidine derivative with 2,5-dimethylphenyl isocyanate or similar reagents to introduce the dimethylphenyl group.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N-(2,5-dimethylphenyl)piperidine-2-carboxamide has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing local anesthetics and analgesics.

- Research Tool: Used in pharmacological studies to explore mechanisms of action related to pain modulation.

- Chemical Probe: Investigated for its potential as a lead compound in drug discovery programs targeting pain relief.

Interaction studies focus on how N-(2,5-dimethylphenyl)piperidine-2-carboxamide interacts with various biological targets:

- Ion Channels: Research indicates that this compound may affect sodium channels involved in pain transmission.

- Receptor Binding: Studies have evaluated its binding affinity to opioid receptors, suggesting potential analgesic effects similar to opioids but with a different mechanism of action.

These interactions are critical for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural features with N-(2,5-dimethylphenyl)piperidine-2-carboxamide. Here are some notable examples:

N-(2,5-dimethylphenyl)piperidine-2-carboxamide stands out due to its distinct substitution pattern on the phenyl ring, potentially influencing its biological activity and pharmacokinetics compared to these similar compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Pharmacological Activity |

|---|---|---|---|---|---|

| N-(2,5-dimethylphenyl)piperidine-2-carboxamide | 205993-82-4 | C14H20N2O | 232.33 | Not specified | Under investigation |

| N-(2,6-dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | C14H20N2O | 232.32 | 114.0-118.0 | Local anesthetic activity |

| N-(2,4-dimethylphenyl)piperidine-2-carboxamide | 99552-32-6 | C14H20N2O | 232.32 | Not specified | Ropivacaine impurity |

| N-(3,4-dimethylphenyl)piperidine-2-carboxamide | Not specified | C14H20N2O | 232.32 | Not specified | Under investigation |

| N-(3,5-dimethylphenyl)piperidine-2-carboxamide | Not specified | C14H20N2O | 232.32 | Not specified | Under investigation |

The electronic effects of different substitution patterns play a crucial role in determining pharmacological activity [7]. Meta and para substitutions generally enhance activity compared to ortho substitutions, with the 3,4-dimethyl pattern showing particularly favorable binding characteristics [8]. The 2,5-dimethyl configuration represents a hybrid case where one methyl group occupies an ortho position while the other is positioned meta to the carboxamide nitrogen attachment point [9].

Structure-activity relationship studies indicate that the positioning of substituents affects both the compound's ability to interact with target receptors and its metabolic stability [10] [11]. The unique geometry of the 2,5-dimethyl substitution pattern influences the compound's three-dimensional conformation, potentially affecting its binding affinity and selectivity profiles compared to other positional isomers [12].

Piperidine Ring Substitution Patterns

The piperidine ring system in N-(2,5-dimethylphenyl)piperidine-2-carboxamide serves as a critical structural scaffold that significantly influences the compound's pharmacological properties through various substitution patterns and conformational preferences [13] . Research demonstrates that modifications to the piperidine ring, particularly at the 2-position where the carboxamide functionality is attached, profoundly affect biological activity [15].

Studies on piperidine-based analogues reveal that the 2-carboxamide position represents the optimal location for maintaining high pharmacological activity [16]. Movement of the carboxamide group to the 3- or 4-positions of the piperidine ring results in decreased activity and reduced neurotoxicity, with the 3-position showing moderate retention of activity while the 4-position demonstrates minimal efficacy [17] [18].

Table 2: Piperidine Ring Substitution Patterns

| Ring Position | Activity Level | Relative Potency (%) | Neurotoxicity | Reference Activity |

|---|---|---|---|---|

| 2-carboxamide | High | 100 | Low | MES test mice |

| 3-carboxamide | Moderate | 25 | Reduced | MES test mice |

| 4-carboxamide | Low | 10 | Reduced | MES test mice |

| 2-carboxamide (N-substituted) | Decreased | 15 | Reduced | MES test mice |

| 2-carboxamide (reduced) | Lost | 0 | None | MES test mice |

The conformational flexibility of the piperidine ring significantly affects the compound's interaction with biological targets [19] . The chair conformation of piperidine allows for different orientations of substituents in axial and equatorial positions, with axial substitution generally showing enhanced selectivity in kinetic resolution studies [21]. For disubstituted piperidines, the requirement for axial alpha-substitution on the reactive form proves critical for effective chiral recognition [22].

Electronic effects within the piperidine ring system are modulated by both ring and nitrogen substituents [23]. The piperidine nitrogen's basicity can be significantly altered by substitution patterns, with electron-withdrawing groups decreasing the pKa values in a predictable manner [24]. The relationship between electronic effects and biological activity becomes particularly important when considering the compound's ability to interact with receptor sites that require specific charge distributions [25].

Substitution at the piperidine nitrogen itself leads to decreased activity and neurotoxicity, suggesting that the free secondary amine functionality is essential for optimal biological performance [26]. Additionally, reduction of the amide carbonyl group results in complete loss of activity, highlighting the critical importance of the carboxamide moiety for maintaining pharmacological efficacy [27] [28].

Aromatic Ring Functionalization Approaches

The aromatic ring functionalization of N-(2,5-dimethylphenyl)piperidine-2-carboxamide involves systematic modifications that exploit both electronic and steric effects to optimize pharmacological properties [30]. The dimethylphenyl aromatic system serves as a versatile platform for structural modifications that can enhance binding affinity, selectivity, and metabolic stability [31].

Electron-donating and electron-withdrawing substituents on the aromatic ring exert profound effects on the compound's electronic distribution and subsequent biological activity [32] [33]. Methyl groups function as weak electron-donating substituents through hyperconjugation and inductive effects, influencing the aromatic ring's electron density and reactivity patterns [34]. The 2,5-dimethyl substitution pattern creates a unique electronic environment that differs from other positional isomers in terms of both steric hindrance and electronic effects [35].

Table 3: Aromatic Ring Functionalization Approaches

| Substitution Pattern | Electronic Effect | Steric Effect | Binding Affinity (relative) | Activity Enhancement |

|---|---|---|---|---|

| 2,5-dimethyl | Weak electron donating | Moderate ortho hindrance | 1.00 | Baseline |

| 2,6-dimethyl | Weak electron donating | High ortho hindrance | 0.85 | Slight decrease |

| 2,4-dimethyl | Weak electron donating | Moderate ortho hindrance | 0.90 | Slight decrease |

| 3,4-dimethyl | Weak electron donating | Low steric hindrance | 1.15 | Enhanced |

| 3,5-dimethyl | Weak electron donating | Low steric hindrance | 1.05 | Enhanced |

| 2-methyl | Weak electron donating | Low ortho hindrance | 0.75 | Decreased |

| 3-methyl | Weak electron donating | Minimal steric effect | 0.65 | Decreased |

| 4-methyl | Weak electron donating | Minimal steric effect | 0.70 | Decreased |

| 3-chloro | Electron withdrawing | Minimal steric effect | 1.25 | Enhanced |

| 4-chloro | Electron withdrawing | Minimal steric effect | 1.30 | Enhanced |

| 3,4-dichloro | Strong electron withdrawing | Minimal steric effect | 1.45 | Highly enhanced |

The introduction of halogen substituents, particularly chlorine atoms, demonstrates the impact of electron-withdrawing groups on biological activity [36]. Studies show that 3-chloro, 4-chloro, and 3,4-dichloro substitutions enhance activity through electronic effects while maintaining minimal steric interference [37]. The electron-withdrawing nature of chlorine atoms increases the electrophilicity of the aromatic system, potentially improving interactions with nucleophilic sites on target proteins [38].

Steric effects play an equally important role in determining the compound's pharmacological profile [39]. Ortho substitutions create significant steric hindrance that can interfere with receptor binding, while meta and para substitutions generally provide enhanced activity due to reduced steric conflicts [40]. The 2,5-dimethyl pattern represents an intermediate case where moderate ortho hindrance from the 2-methyl group is balanced by the meta positioning of the 5-methyl substituent [41].

Late-stage functionalization strategies enable the systematic exploration of aromatic ring modifications without requiring complete resynthesis of the piperidine core [23] [24]. Aromatic carbon-hydrogen bond functionalization techniques allow for the introduction of various functional groups at specific positions, facilitating structure-activity relationship studies and analog development [25].

Chiral Resolution Techniques for Enantiomeric Forms

The chiral resolution of N-(2,5-dimethylphenyl)piperidine-2-carboxamide represents a critical aspect of analog development, as the compound contains a stereogenic center at the 2-position of the piperidine ring that significantly influences its pharmacological properties [26] [27]. The development of efficient resolution methods enables access to enantiomerically pure forms for detailed biological evaluation and potential therapeutic applications [28].

High-performance liquid chromatography using chiral stationary phases provides the most widely employed approach for resolving piperidine-2-carboxamide enantiomers . The Chiralpak AD-H column system, utilizing a hexane:isopropanol mobile phase in an 85:15 ratio, demonstrates excellent separation capabilities with resolution factors exceeding 3.88 and enantiomeric ratios reaching 97:3 [30]. Alternative chiral columns such as Chiralpak IA, employing pure acetonitrile as the mobile phase, achieve even higher resolution factors of 7.04 while maintaining good enantiomeric separation [31].

Table 4: Chiral Resolution Techniques for Enantiomeric Forms

| Resolution Method | Mobile Phase/Conditions | Resolution Factor (Rs) | Enantiomeric Ratio (er) | Yield (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| HPLC Chiralpak AD-H | Hexane:isopropanol (85:15) | 3.88 | 97:3 | 41 | 16 |

| HPLC Chiralpak IA | Pure acetonitrile | 7.04 | 92:8 | 45 | 22 |

| Crystallization with tartaric acid | Aqueous tartaric acid solution | Not specified | 85:15 | 65 | 8 |

| Kinetic resolution with hydroxamic acid | Chiral hydroxamic acid catalyst | Not specified | 88:12 | 46 | 18 |

| Enzymatic resolution | Lipase enzyme system | Not specified | 90:10 | 55 | 12 |

| Crystallization with dibenzoyltartaric acid | Methanol solution | Not specified | 95:5 | 68 | 25 |

Kinetic resolution techniques offer an alternative approach that combines separation with chemical transformation [32]. The use of chiral hydroxamic acids as enantioselective acylating agents demonstrates remarkable conformational preferences, requiring axial alpha-substitution on the reactive form of the piperidine for effective resolution [33]. This method achieves selectivity factors of approximately 18 with enantiomeric ratios of 88:12, providing synthetically useful separation while maintaining good functional group tolerance [34].

Classical crystallization methods using chiral resolving agents continue to play an important role in large-scale resolution processes [35]. Tartaric acid and dibenzoyltartaric acid serve as effective resolving agents, with the latter providing superior selectivity factors of 25 and enantiomeric ratios of 95:5 [36]. The crystallization approach offers advantages in terms of scalability and cost-effectiveness, making it particularly suitable for industrial applications [37].

Enzymatic resolution methods utilizing lipase enzyme systems provide an environmentally friendly alternative for obtaining enantiomerically enriched piperidine derivatives [38]. These biocatalytic approaches typically achieve enantiomeric ratios of 90:10 with moderate yields of 55%, offering the advantage of mild reaction conditions and high selectivity [39]. The enzymatic approach proves particularly valuable when combined with downstream chemical transformations that can further enhance enantiomeric purity [40].

N-(2,5-dimethylphenyl)piperidine-2-carboxamide exhibits voltage-gated sodium channel modulation characteristics consistent with other piperidine carboxamide derivatives. The compound demonstrates preferential binding to voltage-gated sodium channels in their inactivated conformational state, following the classical use-dependent blocking mechanism observed in local anesthetic agents [2].

The molecular interaction occurs primarily through binding to the intracellular portion of the sodium channel pore, specifically targeting the S6 transmembrane segments in domains III and IV [3] [4]. Molecular docking studies with related piperidine carboxamides suggest that the compound positions its protonated piperidine nitrogen near the selectivity filter region, while the dimethylphenyl moiety extends toward the activation gate level [4] [5]. This binding orientation facilitates both electrostatic and hydrophobic interactions with key channel residues.

The voltage-dependent properties of N-(2,5-dimethylphenyl)piperidine-2-carboxamide binding are governed by the channel's conformational transitions. During membrane depolarization, the compound exhibits enhanced binding affinity to open and inactivated channel states compared to resting closed states [3] [6]. This use-dependent characteristic results from improved access to the binding site through the opened activation gate, allowing the compound to reach its intracellular binding domain.

Recovery from sodium channel block follows slow kinetics typical of long-acting piperidine derivatives. The dissociation process involves conformational changes in both the channel protein and the bound ligand, with recovery time constants extending into the seconds-to-minutes range [3]. Temperature dependence of the binding and dissociation processes follows Arrhenius kinetics, indicating the involvement of thermally activated conformational transitions.

Table 1: Voltage-Gated Sodium Channel Binding Characteristics

| Parameter | Value | Reference Channel |

|---|---|---|

| Binding Site | Intracellular pore region | Nav1.4, Nav1.5 |

| Channel State Preference | Inactivated state | All Nav subtypes |

| Binding Affinity (predicted) | Moderate (μM range) | Similar to related compounds |

| Mechanism Type | Use-dependent block | Typical for piperidine carboxamides |

| Site of Action | S6 transmembrane segments | Domains III and IV |

| Competitive Inhibition | Competes with lidocaine/bupivacaine | Local anesthetic binding site |

| Recovery Time | Slow recovery | Characteristic of long-acting agents |

| Temperature Dependence | Temperature-sensitive | Arrhenius kinetics expected |

Structure-Activity Relationships in Neuronal Membrane Interactions

The structure-activity relationships of N-(2,5-dimethylphenyl)piperidine-2-carboxamide reflect the critical importance of specific molecular features for neuronal membrane interactions. The 2,5-dimethyl substitution pattern on the phenyl ring distinguishes this compound from the more commonly studied 2,6-dimethyl analogs found in clinically used local anesthetics such as bupivacaine .

The piperidine-2-carboxamide core structure serves as the fundamental pharmacophore for sodium channel interaction. This scaffold provides optimal spatial orientation for binding to the channel's intracellular domains while maintaining sufficient flexibility for conformational adaptation [8] [9]. The carboxamide functionality contributes essential hydrogen bonding capabilities, with the amide nitrogen serving as both a hydrogen bond donor and acceptor in interactions with channel residues [5].

The positioning of methyl groups at the 2 and 5 positions of the phenyl ring influences both membrane partitioning and protein binding characteristics. Unlike the 2,6-dimethyl pattern that creates a sterically hindered ortho-disubstituted arrangement, the 2,5-substitution provides an asymmetric distribution of electron-donating methyl groups [8]. This asymmetry affects the compound's orientation within the channel pore and its interactions with hydrophobic residues lining the binding site.

Lipophilicity calculations suggest that N-(2,5-dimethylphenyl)piperidine-2-carboxamide possesses moderate membrane permeability characteristics, with predicted log P values in the range of 2-3 [10]. This lipophilicity profile represents an optimal balance for both membrane penetration and aqueous solubility, facilitating the compound's access to intracellular binding sites while maintaining sufficient water solubility for tissue distribution.

The piperidine nitrogen's protonation state at physiological pH critically influences the compound's binding affinity and mechanism. The predicted pKa value, consistent with other piperidine carboxamides, ensures that a significant fraction exists in the protonated form at physiological pH [6]. This protonation enables electrostatic interactions with negatively charged channel residues while the neutral fraction facilitates membrane penetration.

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity | Comparison to Analogs |

|---|---|---|

| 2,5-Dimethyl substitution | Influences membrane binding | Different from 2,6-dimethyl (bupivacaine) |

| Piperidine-2-carboxamide core | Essential for sodium channel interaction | Conserved across local anesthetics |

| Amide linkage | Critical for stability and binding | Preferred over ester linkage |

| Phenyl ring | Provides hydrophobic interactions | Aromatic substitution pattern varies |

| Methyl positions (2,5) | Affects steric hindrance and binding | Unique positioning vs other isomers |

| Carboxamide nitrogen | Hydrogen bonding capability | Conserved hydrogen bonding |

| Piperidine nitrogen | Protonation site for binding | pKa influences protonation state |

| Overall molecular size | Optimal for channel pore access | Intermediate between small/large molecules |

Comparative analysis with structurally related compounds reveals that movement of the carboxamide group from the 2-position to the 3- or 4-positions of the piperidine ring significantly decreases sodium channel activity [8] [9]. This positional requirement underscores the importance of precise spatial arrangements for optimal protein-ligand interactions.

Competitive Binding Analysis with Known Anesthetic Targets

N-(2,5-dimethylphenyl)piperidine-2-carboxamide demonstrates competitive binding characteristics with established local anesthetic agents at voltage-gated sodium channels. The compound competes for the same intracellular binding site utilized by lidocaine, bupivacaine, and related amide-type local anesthetics [11] [12]. This competitive interaction occurs at the high-affinity, voltage-dependent binding site located within the channel pore.

Competitive binding studies with lidocaine reveal that both compounds target overlapping binding domains within the sodium channel pore. The binding site involves critical residues in the S6 segments of domains III and IV, particularly phenylalanine and tyrosine residues that participate in cation-π interactions with protonated amine groups [4] [5]. The dimethylphenyl group of N-(2,5-dimethylphenyl)piperidine-2-carboxamide occupies hydrophobic binding pockets similar to those utilized by the aromatic rings of lidocaine and bupivacaine.

Binding affinity comparisons suggest that N-(2,5-dimethylphenyl)piperidine-2-carboxamide exhibits intermediate potency relative to clinically established agents. While lacking the butyl chain extension found in bupivacaine, which enhances lipid solubility and protein binding, the compound's 2,5-dimethyl substitution pattern provides alternative hydrophobic interactions [2]. These interactions may compensate partially for the reduced alkyl chain length, maintaining significant binding affinity.

The competitive nature of binding is evidenced by mutual displacement experiments where increasing concentrations of one compound reduce the binding of others. This competitive inhibition follows classical pharmacokinetic principles, with competition constants reflecting the relative binding affinities of the compounds [13]. The binding site appears to accommodate only one ligand molecule at a time, consistent with the structural constraints of the channel pore.

Recovery kinetics from channel block provide additional insights into competitive binding mechanisms. Compounds with higher binding affinity exhibit slower dissociation rates, prolonging the blocked state. N-(2,5-dimethylphenyl)piperidine-2-carboxamide demonstrates recovery kinetics intermediate between lidocaine and bupivacaine, suggesting moderate binding stability [3] [12].

The selectivity for voltage-gated sodium channel subtypes may vary among competitive agents due to sequence differences in binding site residues. Nav1.4 and Nav1.5 channels, predominantly expressed in skeletal and cardiac muscle respectively, show similar binding characteristics for piperidine carboxamides [14] [15]. However, subtle differences in binding affinity and kinetics may exist due to amino acid variations in the pore-forming regions.

Electrophysiological studies demonstrate that competitive binding results in overlapping dose-response curves when compounds are tested individually versus in combination. The presence of one compound shifts the concentration-response relationship of competing agents, requiring higher concentrations to achieve equivalent levels of channel block [6] [13]. This competitive interaction has important implications for potential drug interactions and combination therapy approaches.